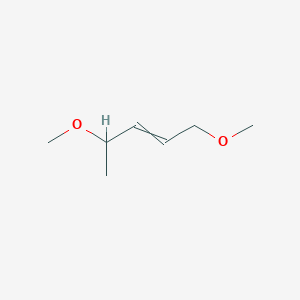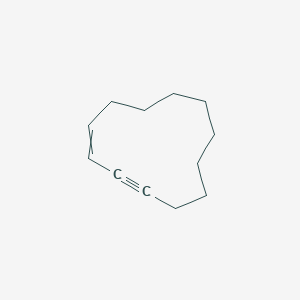
Cyclododec-1-en-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclododec-1-en-3-yne is an organic compound with the molecular formula C12H18 It is a member of the enyne family, which contains both a double bond (ene) and a triple bond (yne) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclododec-1-en-3-yne can be synthesized through various methods, including:
Ring-Closing Enyne Metathesis (RCEYM): This method involves the use of a ruthenium-based catalyst to facilitate the formation of the cyclic structure by reorganizing the bonds between alkynes and alkenes.
Reductive Coupling: The metal-catalyzed reductive coupling of 1,3-enynes to electrophiles is another efficient method for preparing conjugated dienes, which can then be further processed to form this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Cyclododec-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Enyne-reductases can reduce the triple bond to a double bond and subsequently to a single bond.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Enyne-reductases and hydrogenation catalysts are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Products may include epoxides, ketones, and carboxylic acids.
Reduction: The major products are alkenes and alkanes.
Substitution: Depending on the substituents, a variety of functionalized derivatives can be formed.
Scientific Research Applications
Cyclododec-1-en-3-yne has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of cyclododec-1-en-3-yne involves its interaction with various molecular targets and pathways:
Reduction Mechanism: Enyne-reductases catalyze the reduction of the triple bond to a double bond, followed by further reduction to a single bond.
Cyclization Mechanism: The compound can undergo intramolecular cyclization to form cyclic structures, which is facilitated by specific catalysts and reaction conditions.
Comparison with Similar Compounds
Cyclododec-1-en-3-yne can be compared with other enynes and cyclic compounds:
Similar Compounds: Examples include cyclooctyne, cyclodecyne, and other cyclic enynes.
Properties
CAS No. |
66633-30-5 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
cyclododec-1-en-3-yne |
InChI |
InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3,5,7-12H2 |
InChI Key |
URUHPSUXVXECDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC#CC=CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-](/img/structure/B14465430.png)
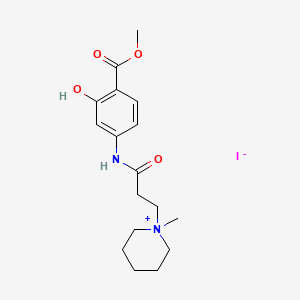
![1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]](/img/structure/B14465443.png)
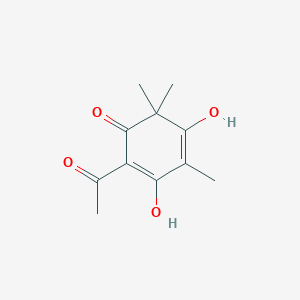

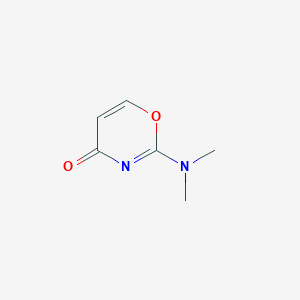
![2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide](/img/structure/B14465465.png)
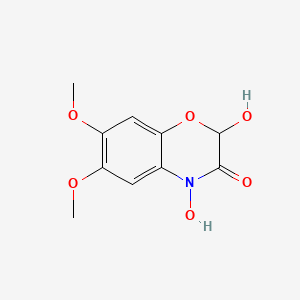
![2-Benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol](/img/structure/B14465479.png)

![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)


